molecular formula C13H16N2O B8268422 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol

Cat. No.: B8268422
M. Wt: 216.28 g/mol
InChI Key: OOROJSRWMMKEQK-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is a complex organic compound with a unique structure that combines elements of azepine and indole. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain nicotinic acetylcholine receptors through allosteric mechanisms. This inhibition can lead to various pharmacological effects, including modulation of neurotransmitter release and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOROJSRWMMKEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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